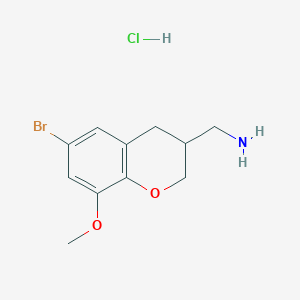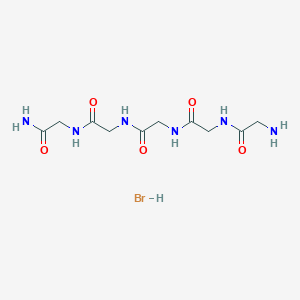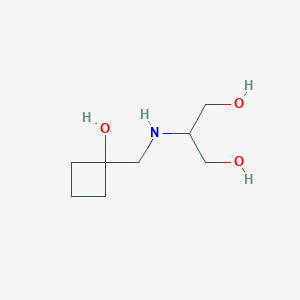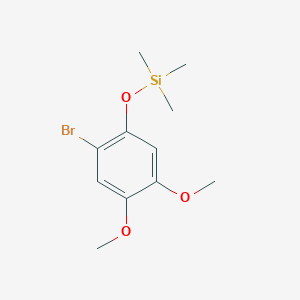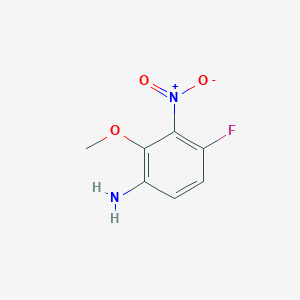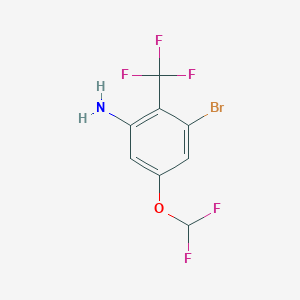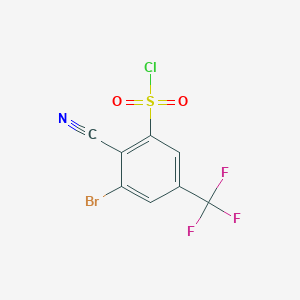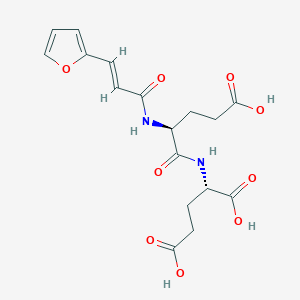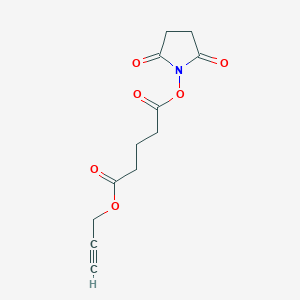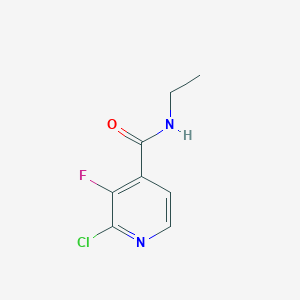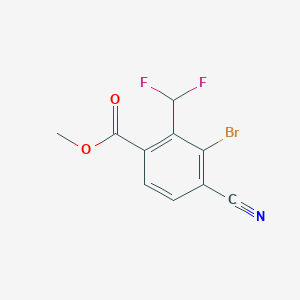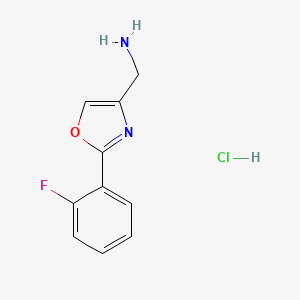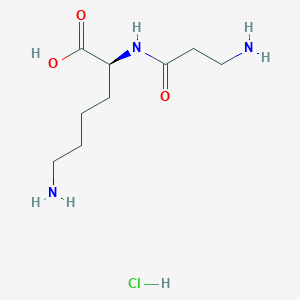![molecular formula C14H22ClN3O B1450750 1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride CAS No. 2173107-47-4](/img/structure/B1450750.png)
1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular formula of 1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride is C14H22ClN3O . Its average mass is 283.797 Da and its monoisotopic mass is 283.145142 Da .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique
Synthesis of Derivatives:
- Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides were synthesized using N-benzyl-2-cyanoacetamide, showcasing a clean, metal-free, and environmentally friendly approach. These derivatives demonstrated in vitro antibacterial activities against Gram-negative and Gram-positive bacteria (Pouramiri, Kermani, & Khaleghi, 2017).
- Conformationally restricted analogues of tocainide, which include a piperidine structure, were synthesized as potent skeletal muscle sodium channel blockers, indicating enhanced potency and use-dependent block compared to tocainide (Catalano et al., 2008).
Development of Inhibitors and Antagonists:
- Piperidine-4-carboxamide CCR5 antagonists were developed with introduced polar groups to improve metabolic stability. Notably, these compounds demonstrated high CCR5 binding affinity and potent inhibition of membrane fusion, marking them as strong inhibitors of HIV-1 replication (Imamura et al., 2006).
Preparation and Characterization of Compounds:
- Novel phenoxy acetyl carboxamides were synthesized and evaluated for antioxidant and antinociceptive activities, indicating notable radical scavenging abilities and significant antinociceptive activity in animal models (Manjusha et al., 2022).
- A scalable and facile process was developed for the synthesis of N-(pyridin-4-yl) piperazine-1-carboxamide hydrochloride, highlighting its potential in treating central nervous system disorders (Wei et al., 2016).
Pharmacological Applications:
- Benzamide derivatives with a piperidin-4-ylmethyl structure were synthesized and evaluated for serotonin 4 (5-HT4) receptor agonist activity, indicating potential for improving gastrointestinal motility (Sonda et al., 2003).
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Propriétés
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.ClH/c15-9-11-1-3-12(4-2-11)10-17-7-5-13(6-8-17)14(16)18;/h1-4,13H,5-10,15H2,(H2,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWUALFDFLOLRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Aminomethyl)benzyl]piperidine-4-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid methyl ester](/img/structure/B1450669.png)
